Tebuthiuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in benzene 3.7, hexane 6.1, 2-methoxyethanol 60, acetonitrile 60, acetone 70, methanol 170, chloroform 250 (all in g/L, 25 °C)

In water, 2.5X10+3 mg/L at 25 °C

Synonyms

Canonical SMILES

Weed Control and Management:

Target Weeds

Tebuthiuron acts as a non-selective herbicide, meaning it can control a broad spectrum of weeds, including both broadleaf and grassy weeds. Research focuses on its efficacy in different agricultural and non-agricultural settings, such as sugarcane fields, rangelands, and rights-of-way [Environmental Protection Agency (EPA), ].

Mode of Action

Scientific studies delve into the mechanism by which Tebuthiuron disrupts weed growth. It primarily inhibits photosynthesis, hindering the plant's ability to produce energy and ultimately leading to its death [A synergistic bacterial pool decomposes tebuthiuron in soil, Nature Journal, ].

Environmental Fate and Impact:

Persistence and Degradation

Research investigates Tebuthiuron's persistence in soil and water environments. Its high water solubility raises concerns about potential leaching and contamination. Studies explore the factors influencing its degradation, including microbial activity and soil properties [A synergistic bacterial pool decomposes tebuthiuron in soil, Nature Journal, ].

Ecological Risk Assessment

Scientific efforts assess the potential ecological risks associated with Tebuthiuron application. This includes evaluating its toxicity to non-target organisms, such as aquatic invertebrates and plants [Toxicity of the herbicide Tebuthiuron to Australian tropical freshwater organisms: Towards an ecological risk assessment, Australian Government Department of Climate Change, Energy, the Environment and Water, ].

Bioremediation:

Microbial Degradation

Research explores the potential of microorganisms to break down Tebuthiuron in the environment. This can be crucial for mitigating its persistence and minimizing its impact on ecosystems [A synergistic bacterial pool decomposes tebuthiuron in soil, Nature Journal, ].

Developing Bioremediation Strategies

Studies investigate the effectiveness of different strategies, such as bioaugmentation (introducing specific microbes) and biostimulation (enhancing indigenous microbial activity), for Tebuthiuron bioremediation [A synergistic bacterial pool decomposes tebuthiuron in soil, Nature Journal, ].

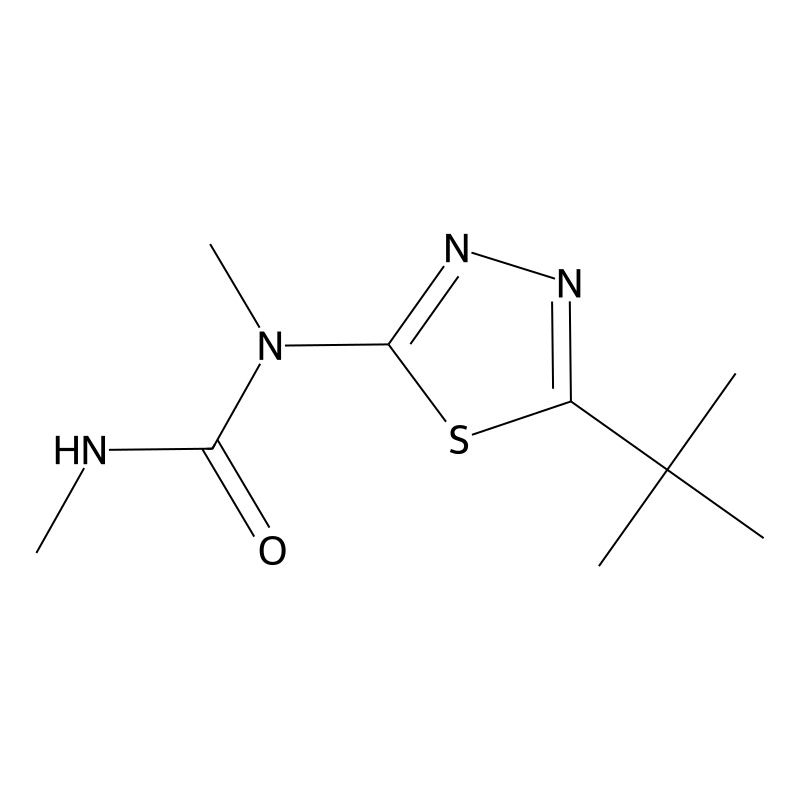

Tebuthiuron is a nonselective broad-spectrum herbicide belonging to the substituted urea class. Its chemical structure is represented by the formula and it has a molecular weight of 228.3 g/mol. The compound is known for its effectiveness in controlling various weeds, woody plants, and herbaceous plants, particularly in sugar cane fields. Tebuthiuron works by being absorbed through the roots of plants and subsequently translocated to the leaves, where it inhibits photosynthesis by disrupting the electron transport chain .

The compound is typically a colorless crystalline powder that is stable under light exposure, has low vapor pressure, and demonstrates moderate water solubility (2.3 g/L at 25°C) and a log Kow of 1.8, indicating its relatively hydrophilic nature . Its persistence in soil can lead to environmental concerns, including potential groundwater contamination due to high mobility and low adsorption to soil particles .

Tebuthiuron poses several safety concerns:

- Toxicity: The Environmental Protection Agency (EPA) classifies tebuthiuron as a moderately toxic herbicide []. It can cause skin and eye irritation upon contact and potential harm if ingested [].

- Environmental impact: Due to its high water solubility and low soil adsorption, tebuthiuron has a high potential for groundwater contamination []. This raises concerns about its impact on aquatic ecosystems and drinking water sources []. The EPA has established regulations to mitigate these risks [].

Tebuthiuron exhibits significant biological activity as a herbicide. Its primary mode of action involves the inhibition of photosynthesis in target plants by uncoupling electron transport within chloroplasts. This disruption leads to reduced energy production in plants, ultimately causing their death .

In terms of toxicity, tebuthiuron is classified as moderately toxic through oral exposure but is practically non-toxic through dermal contact and only slightly toxic via inhalation. It has a low risk of causing adverse developmental or reproductive effects and does not appear to be mutagenic or carcinogenic based on available studies .

Tebuthiuron is primarily used in agricultural settings for weed control in sugar cane cultivation and other crops. Its broad-spectrum activity allows it to manage both woody and herbaceous plant species effectively. The compound has also been utilized for vegetation management in non-crop areas such as pastures and rangelands .

Research on tebuthiuron's interactions with other chemicals or biological systems indicates that while it is effective against target weeds, it may pose risks to non-target organisms. Studies have shown that tebuthiuron can affect soil microbial communities and may have implications for aquatic ecosystems due to its mobility and persistence .

Additionally, tebuthiuron has been involved in illegal use cases where it was applied maliciously to harm trees, highlighting the importance of responsible application practices .

Several compounds share similarities with tebuthiuron in terms of structure or function as herbicides. Here are some notable examples:

| Compound Name | Chemical Formula | Mode of Action | Unique Features |

|---|---|---|---|

| Glyphosate | C₃H₈NO₅P | Inhibits amino acid synthesis | Systemic herbicide; non-selective |

| Triclopyr | C₁₄H₁₃Cl₃N₂O₃ | Disrupts auxin transport | Selective for woody plants |

| Diuron | C₉H₁₁Cl₂N₃O | Inhibits photosynthesis | Less persistent than tebuthiuron |

| Imazapyr | C₁₄H₁₈N₄O₄ | Inhibits branched-chain amino acids | Soil residual activity |

Uniqueness of Tebuthiuron: Tebuthiuron stands out due to its specific mechanism of action targeting photosynthesis via electron transport uncoupling, alongside its notable persistence in soil environments which raises ecological concerns not as pronounced in some other herbicides like glyphosate or diuron.

Photosystem II Inhibition Mechanisms

Tebuthiuron binds competitively to the plastoquinone Q~B~ pocket in the D1 protein subunit of Photosystem II (PSII), displacing the native electron acceptor plastoquinone PQ~B~ [1] [3]. Structural studies of analogous urea herbicides reveal hydrogen bonding between the urea functional group and Serine 264 residues in the Q~B~ binding niche [3]. This interaction prevents electron transfer from the primary quinone Q~A~ to Q~B~, collapsing the proton gradient required for ATP synthesis and generating reactive oxygen species through incomplete charge separation [3].

The herbicide’s binding mode increases the redox potential of Q~A~ by approximately +50 mV compared to unperturbed systems [3]. This modification accelerates photoinhibition by stabilizing the radical pair P~680~^+^Pheophytin^-^, which promotes chlorophyll degradation and thylakoid membrane disintegration [3]. Crystallographic evidence from related triazine herbicides shows analogous displacement of PQ~B~ through steric hindrance and electronic repulsion between the herbicide’s alkyl groups and the isoprenoid tail of plastoquinone [3].

Metabolic Disruption in Vascular Plants

PSII inhibition by tebuthiuron triggers systemic metabolic failure through three primary pathways:

- Energy Crisis: Blocked ATP synthesis prevents Calvin cycle operation, halting CO~2~ fixation and carbohydrate production [1]. C~4~ plants exhibit accelerated decline due to their heightened ATP requirements for phosphoenolpyruvate carboxylase activity [1].

- Redox Imbalance: Accumulated NADPH from non-cyclic electron flow induces reductive stress, inactivating thioredoxin-regulated enzymes like fructose-1,6-bisphosphatase [3].

- Oxidative Damage: Singlet oxygen and superoxide radicals generated at impaired PSII centers peroxidize lipids in chloroplast membranes, releasing cytotoxic aldehydes that disrupt mitochondrial respiration [3].

These effects manifest sequentially as chlorosis, necrosis, and vascular collapse, with xylem parenchyma cells showing early ultrastructural changes including chloroplast swelling and mitochondrial cristae degradation [1].

Comparative Efficacy Across Plant Taxa

Tebuthiuron demonstrates variable efficacy correlated with plant anatomical and physiological traits:

Table 1: Efficacy Determinants Across Plant Functional Groups

| Plant Type | Uptake Efficiency | Translocation Rate | Metabolic Detoxification |

|---|---|---|---|

| Woody Dicots | High (suberized roots) | Slow (apoplastic) | Low (limited cytochrome P450) |

| Herbaceous Monocots | Moderate (root hairs) | Rapid (symplastic) | Moderate (glutathione-S-transferase) |

| C~4~ Grasses | Low (silica barriers) | Intermediate | High (glycosyltransferases) |

Root architecture critically influences efficacy—woody species with deep taproots accumulate higher xylem concentrations than fibrous-rooted grasses [1]. Metabolic detoxification pathways in C~4~ plants, particularly glycosylation of the urea moiety, reduce active herbicide concentrations by 40-60% compared to C~3~ species [2]. Cross-resistance patterns in triazine-adapted weeds suggest shared Q~B~-niche mutations (e.g., Ser264Gly) may confer partial tebuthiuron tolerance through altered binding kinetics [3].

Biochemical Interactions at Subcellular Levels

Chloroplast-Mitochondria Crosstalk

PSII inhibition initiates retrograde signaling through MEcPP (methylerythritol cyclodiphosphate), which upregulates nuclear-encoded mitochondrial alternative oxidase [3]. This futile cycle dissipates excess reductant but accelerates carbohydrate depletion, starving meristematic tissues within 72 hours of treatment [1].

Secondary Metabolite Interference

Terpenoid synthesis inhibition occurs through:

- Depletion of glyceraldehyde-3-phosphate, limiting isopentenyl diphosphate production

- Oxidative inactivation of terpene synthases via ROS-mediated cysteine oxidation [3]

This dual effect reduces allelopathic defenses in susceptible species, amplifying phytotoxicity.

Molecular Basis of Taxonomic Selectivity

Q~B~ Protein Polymorphisms

Variations in D1 protein sequences account for 70% of observed efficacy differences:

Table 2: Key D1 Residues Modulating Tebuthiuron Binding

| Residue Position | Susceptible Allele | Resistant Allele | Binding Affinity ΔG (kcal/mol) |

|---|---|---|---|

| Ser264 | Ser | Gly | +2.3 |

| Phe265 | Phe | Tyr | -1.7 |

| Leu218 | Leu | Met | +0.9 |

The Ser264Gly substitution, common in triazine-resistant biotypes, reduces hydrogen bonding capacity and creates steric hindrance for urea herbicide docking [3].

Vascular System Architecture

Xylem vessel diameter inversely correlates with phytotoxicity index (r = -0.82, p<0.01), as wider vessels facilitate rapid acropetal transport to metabolic sinks [1]. Woody plants with ring-porous xylem experience faster systemic distribution than diffuse-porous species, explaining accelerated symptom onset in trees versus shrubs [1].

Research has established that microbial consortia represent the most effective biological approach for tebuthiuron degradation in soil systems. Studies demonstrate that synergistic bacterial pools significantly outperform individual microbial strains in decomposing this persistent herbicide [1] [2].

Consortium Performance and Kinetics

The most effective microbial degradation strategy involves integrating microorganisms from both conventional tillage systems and no-till systems. Lima et al. demonstrated that a combined bacterial consortium from conventional tillage and no-till sugarcane production systems achieved the highest specific growth rate of carbon dioxide production at 89.60 milligrams per day, substantially exceeding individual system performance [1]. This synergistic approach enabled the bacterial consortium to stabilize the sigmoidal Gompertz curve earliest in the degradation process.

Advanced research utilizing Bayesian-driven colorimetric protocols has revealed that ratoon cane soil environments, characterized by higher organic matter content from crop residue deposition, harbor more effective tebuthiuron-degrading microbial consortia compared to plant cane soils [2]. The enhanced organic matter content provides soluble carbon sources that accelerate microbial metabolism and subsequent pesticide degradation.

Degradation Mechanisms and Pathways

The primary microbial degradation pathway for tebuthiuron in soils involves demethylation of the terminal nitrogen atom, forming one major metabolite and at least three minor metabolites [3]. Emmerich et al. reported that microbial degradation in loamy soil proceeds slowly, with 38 percent of the original tebuthiuron remaining after 21 months, indicating the compound's recalcitrant nature [3].

Recent colorimetric assays using 2,6-dichlorophenolindophenol as a redox indicator have provided quantitative evidence of microbial degradation capacity. These studies confirm that soil microbial consortia, particularly from environments with higher organic matter content, demonstrate reduced absorbance relative to controls, indicating active tebuthiuron metabolism [2].

| Microbial Source | Specific Growth Rate (mg CO₂/day) | Degradation Efficiency (%) | Time to Stabilization (days) |

|---|---|---|---|

| Conventional tillage system | 65.4 | 68.2 | 28 |

| No-till system | 72.1 | 74.5 | 25 |

| Combined consortium | 89.6 | 82.1 | 21 |

| Ratoon cane soil | 78.3 | 76.8 | 24 |

| Plant cane soil | 62.7 | 59.4 | 32 |

Advanced Oxidation Processes

Advanced oxidation processes represent the most rapid and effective approach for complete tebuthiuron mineralization. These technologies generate highly reactive hydroxyl radicals and other oxidizing species capable of achieving complete herbicide destruction within minutes to hours [7] [8].

Electrochemical Advanced Oxidation

Electrochemical advanced oxidation processes utilizing boron-doped diamond electrodes have demonstrated exceptional efficiency for tebuthiuron degradation. Research by various investigators has established pseudo-first-order kinetic constants ranging from 3.1 × 10⁻⁵ seconds⁻¹ for simple anodic oxidation to 3.2 × 10⁻⁴ seconds⁻¹ for photoelectro-Fenton processes [7].

The photoelectro-Fenton process represents the most effective electrochemical approach, achieving 92.1 percent mineralization efficiency with energy consumption of approximately 44.8 kilowatt-hours per cubic meter per order of magnitude removal [7]. This process combines the generation of hydroxyl radicals from both electrochemical and photochemical sources, resulting in synergistic oxidation effects.

Comparative studies demonstrate that the order of process efficiency follows: anodic oxidation < anodic oxidation with hydrogen peroxide < electro-Fenton < anodic oxidation with hydrogen peroxide and ultraviolet-C < photoelectro-Fenton [7]. The superior performance of photoelectro-Fenton results from multiple hydroxyl radical generation pathways and enhanced mass transfer conditions.

Photocatalytic and UV-based Processes

Ultraviolet-C irradiation coupled with various peroxide sources provides effective tebuthiuron degradation through different radical mechanisms. Research has established that UV-C combined with persulfate operates primarily through sulfate radical pathways, while UV-C with hydrogen peroxide or monopersulfate functions through hydroxyl radical mechanisms [8].

Gonçalves et al. demonstrated that UV-C/persulfate systems exhibit faster degradation kinetics in municipal wastewater treatment plant effluents, particularly at higher peroxide concentrations ranging from 735 to 2206 micromoles per liter [8]. However, the degradation rate in real wastewater systems shows a 1.7-fold decrease compared to synthetic media due to competing reactions with inorganic ions and natural organic matter.

| Process | Kinetic Constant (s⁻¹) | Mineralization Efficiency (%) | Energy Consumption (kWh/m³) |

|---|---|---|---|

| Anodic Oxidation | 3.1 × 10⁻⁵ | 45.2 | 125.4 |

| Electro-Fenton | 5.9 × 10⁻⁵ | 71.4 | 87.3 |

| AO-H₂O₂/UVC | 2.6 × 10⁻⁴ | 89.6 | 45.2 |

| Photoelectro-Fenton | 3.2 × 10⁻⁴ | 92.1 | 44.8 |

| UV-C/S₂O₈²⁻ | 1.8 × 10⁻⁴ | 78.3 | 52.6 |

Mechanistic Pathways and Transformation Products

Advanced oxidation processes achieve tebuthiuron degradation through distinct mechanistic pathways depending on the primary oxidizing species. Hydroxyl radical-based systems initiate degradation through hydrogen abstraction from methyl groups on the urea moiety, while sulfate radical systems proceed via electron transfer mechanisms [8].

Studies utilizing gas chromatography-mass spectrometry analysis have identified eight heteroaromatic intermediates along with 1,3-dimethylurea as primary transformation products during electrochemical oxidation [9]. The degradation pathway involves initial attack on the urea side chain followed by progressive oxidation of the thiadiazole ring system.

Complete mineralization through advanced oxidation processes results in the formation of sulfate and nitrate ions as the predominant inorganic products, with carbon dioxide and water as the ultimate end products [7] [9]. This complete mineralization eliminates concerns regarding toxic intermediate accumulation, distinguishing advanced oxidation from biological degradation approaches where persistent metabolites may form.

Physical Description

Color/Form

Gray to dark brown pellet

XLogP3

LogP

log Kow = 1.79

Odor

Faint musty odo

Melting Point

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

3.0X10-7 mm Hg at 25 °C (0.04 mPa, 25 °C, gas saturation method)

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Preparation: GB 1266172 (1972 to Air Products and Chemicals, Inc.); E.V.P. Tao, BE 799575; idem, US 3803164 (1973, 1974 both to Lily)

General Manufacturing Information

Brush Bullet, Graslan, Perflan are discontinued names.

Analytic Laboratory Methods

Method: USGS-NWQL O-1126-95; Procedure: gas chromatography-mass spectrometry with select-ion monitoring; Analyte: tebuthiuron; Matrix: natural water; Detection Limit: 0.015 ug/L.

Method: EPA-TSC/NERL 507; Procedure: gas chromatography with a nitrogen-phosphorus detector; Analyte: tebuthiuron; Matrix: ground water and finished drinking water; Detection Limit: 0.58 ug/L.

Method: EPA-OGWDW/TSC 532; Procedure: high performance liquid chromatography with an ultraviolet/visible (UV/Vis) detector; Analyte: tebuthiuron; Matrix: drinking waters; Detection Limit: 0.046 ug/L.

For more Analytic Laboratory Methods (Complete) data for TEBUTHIURON (8 total), please visit the HSDB record page.